Fmoc-Cha-OH

Übersicht

Beschreibung

“Fmoc-Cha-OH” is an alanine derivative . It is a standard building block for the introduction of cyclohexylalanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis .

Synthesis Analysis

“Fmoc-Cha-OH” is used in the synthesis of peptides . The Fmoc group is unstable to prolonged treatment with piperidine, limiting the utility of this derivative to the preparation of short sequences by Fmoc SPPS .

Molecular Structure Analysis

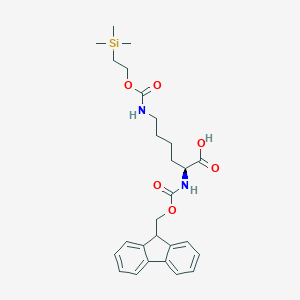

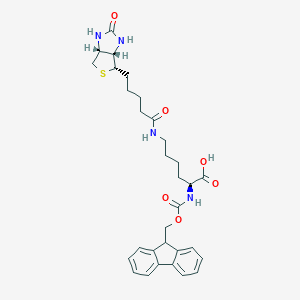

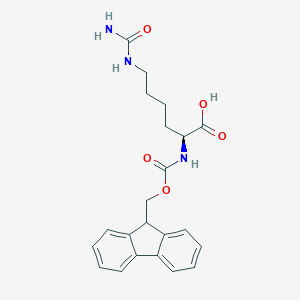

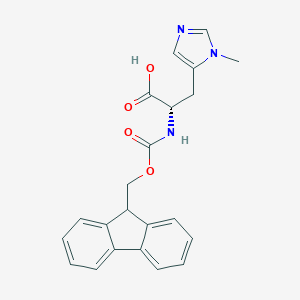

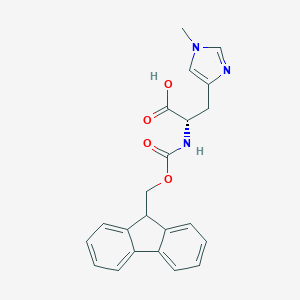

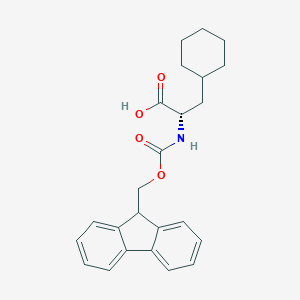

The molecular formula of “Fmoc-Cha-OH” is C24H27NO4 . Its molecular weight is 393.48 g/mol . The InChI string representation of its structure is 1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 .

Chemical Reactions Analysis

The Fmoc group in “Fmoc-Cha-OH” has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF . This suggests that it is quite reactive and can be removed rapidly under the appropriate conditions.

Physical And Chemical Properties Analysis

“Fmoc-Cha-OH” is a solid substance . It has a solubility of 90 mg/mL in DMSO when subjected to ultrasonic treatment . It is stable under normal conditions and should be stored at temperatures between 2-30°C .

Wissenschaftliche Forschungsanwendungen

Fmoc-Cha-OH: A Comprehensive Analysis of Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Cha-OH is a standard building block in SPPS, a method that allows for the sequential addition of amino acids to form peptides. This technique is advantageous for its efficiency and the ability to synthesize complex peptides .

Cyclic Peptides Synthesis: The Fmoc strategy is instrumental in synthesizing cyclic peptides, which are notable for their stability and therapeutic potential. Fmoc-Cha-OH can be used to create these cyclic structures through orthogonal protection strategies .

Branched Peptides Synthesis: Fmoc-Cha-OH is also utilized in the synthesis of branched peptides, which have applications in various fields including drug development and molecular biology .

Hydrogel Formation: Fmoc-derivatized amino acids, including Fmoc-Cha-OH, can form self-supporting hydrogels. These hydrogels have potential biomedical applications, such as scaffolds for cell growth .

Self-Assembly and Bio-Inspired Materials: The inherent hydrophobicity and aromaticity of the Fmoc group enable Fmoc-modified amino acids like Fmoc-Cha-OH to self-assemble into bio-inspired materials with unique properties .

Biomedical Applications: The ability of Fmoc-Cha-OH to form stable supramolecular structures makes it a candidate for developing scaffold materials in tissue engineering and regenerative medicine .

Zukünftige Richtungen

The future directions for “Fmoc-Cha-OH” could involve its use in the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of environmental parameters . Its ease of synthesis, functional diversity, stability, and biocompatibility make it a promising candidate for diverse applications .

Wirkmechanismus

Target of Action

Fmoc-Cha-OH, also known as N-α-Fmoc-β-cyclohexyl-L-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process is crucial in the synthesis of peptides, as it allows for the sequential addition of amino acids while preventing side reactions .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

Amino acids are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

The primary result of Fmoc-Cha-OH’s action is the protection of amines during peptide synthesis, allowing for the sequential addition of amino acids . This leads to the successful synthesis of peptides, which play crucial roles in various biological functions, including acting as hormones, neurotransmitters, and antibiotics .

Action Environment

The action of Fmoc-Cha-OH is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the removal of the Fmoc group is facilitated by the presence of a base, such as piperidine . The reaction conditions, including temperature, pH, and solvent, can also impact the efficiency of Fmoc-Cha-OH’s action .

Eigenschaften

IUPAC Name |

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJAUEZBPWTKIV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359653 | |

| Record name | Fmoc-Cha-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135673-97-1 | |

| Record name | Fmoc-Cha-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.